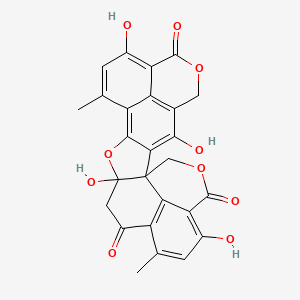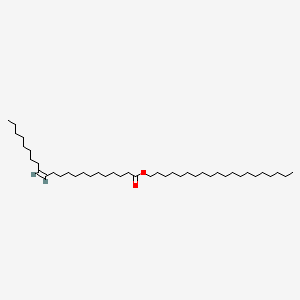
2-N,2-N'-dihydroxy-2-N-pyridin-2-ylethanediimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an ethanediimidamide moiety, which includes two imidamide groups. The presence of these functional groups makes the compound highly reactive and versatile for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide typically involves the reaction of 2-aminopyridine with acetophenones under oxidative conditions. A common method includes the use of a copper(I)-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . This reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using ketoxime acetates and simple pyridines. These reactions are often catalyzed by copper(I) under mild conditions, allowing for efficient and scalable production .
化学反応の分析
Types of Reactions
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridines.
Reduction: Reduction reactions can convert the imidamide groups to amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper(I) catalysts and aerobic conditions are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are used under various conditions.
Major Products
Oxidation: Imidazo[1,2-a]pyridines.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with DNA and RNA, affecting gene expression and cellular functions .
類似化合物との比較
Similar Compounds
Pyrimidines: Aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Imidazo[1,2-a]pyridines: Compounds with a fused imidazole and pyridine ring system.
Uniqueness
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide is unique due to its combination of a pyridine ring and ethanediimidamide moiety, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
135329-77-0 |
|---|---|
分子式 |
C7H9N5O2 |
分子量 |
195.182 |
IUPAC名 |
N-(2,2-diamino-1-nitrosoethenyl)-N-pyridin-2-ylhydroxylamine |
InChI |
InChI=1S/C7H9N5O2/c8-6(9)7(11-13)12(14)5-3-1-2-4-10-5/h1-4,14H,8-9H2 |
InChIキー |
OVTWAZSKWYASEM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N(C(=C(N)N)N=O)O |
同義語 |
Ethanediimidamide, N,N-dihydroxy-N-2-pyridinyl-, (Z,Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













